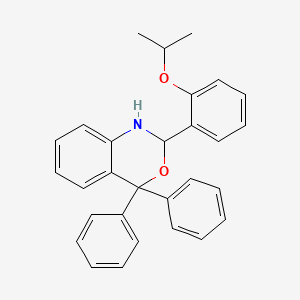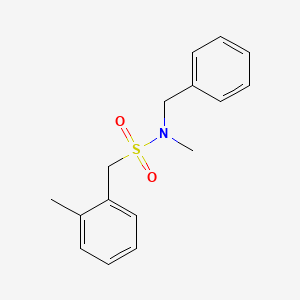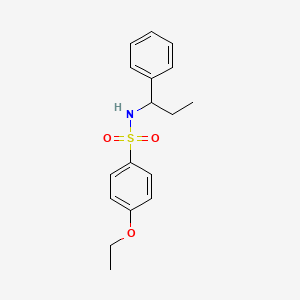![molecular formula C14H12BrNOS B4713712 3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4713712.png)
3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one
描述
3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. Chalcones are a class of compounds that have been extensively studied due to their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of 3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one is not fully understood. However, studies have shown that the compound can modulate various signaling pathways involved in inflammation, oxidative stress, and cancer. It has been reported to inhibit the NF-κB and MAPK signaling pathways, which play a crucial role in inflammation. Additionally, the compound has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense mechanisms. Furthermore, this compound has been reported to induce apoptosis and inhibit cell proliferation by modulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. Studies have reported that the compound can reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress. Furthermore, the compound has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
实验室实验的优点和局限性
3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using a simple and efficient method. Additionally, it exhibits potent biological activities, making it a promising candidate for the development of new drugs. However, the compound has poor solubility in water, which can limit its use in certain experiments. Furthermore, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of 3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one. One potential direction is to investigate the compound's effects on other signaling pathways involved in inflammation, oxidative stress, and cancer. Additionally, the compound's pharmacokinetics and toxicity need to be studied to determine its suitability for use in humans. Furthermore, the compound's potential for use in combination therapy with other drugs needs to be explored. Finally, the development of new derivatives of this compound with improved solubility and potency could lead to the development of new drugs for the treatment of various diseases.
科学研究应用
3-[(2-bromo-4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been extensively studied for its biological activities. It has been reported to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various diseases. Additionally, this compound has been shown to possess antioxidant activity by scavenging free radicals and protecting against oxidative stress. Furthermore, the compound has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
IUPAC Name |
(E)-3-(2-bromo-4-methylanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-10-4-5-12(11(15)9-10)16-7-6-13(17)14-3-2-8-18-14/h2-9,16H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJULGSOVWYFPK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=CC(=O)C2=CC=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4713639.png)
![N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-furamide](/img/structure/B4713655.png)

![2-{5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4713665.png)
![4-chloro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4713673.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B4713675.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B4713701.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4713705.png)

![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4713730.png)
![(2-{[5-[(diethylamino)carbonyl]-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4713735.png)